molecular formula C9H9F3N2O2 B1403538 Ethyl 2-amino-6-(trifluoromethyl)isonicotinate CAS No. 1196152-54-1

Ethyl 2-amino-6-(trifluoromethyl)isonicotinate

Cat. No. B1403538
M. Wt: 234.17 g/mol
InChI Key: BRTRYTHXRWYCHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-6-(trifluoromethyl)isonicotinate (or ETI) is a trifluoromethylated isonicotinic acid derivative that has been used in a variety of scientific applications. As a synthetic compound, ETI has been used in numerous laboratory experiments, as well as in a wide range of biochemical and physiological research. The purpose of

Scientific Research Applications

ETI has been used in a wide range of scientific research applications, including biochemical and physiological studies. It has been used as a fluorescent probe for the detection of reactive oxygen species and as a tool to study the structure and function of proteins. Additionally, ETI has been used to study the activity of enzymes, such as protein kinases, and to investigate the regulation of gene expression.

Mechanism Of Action

The mechanism of action of ETI is not fully understood. However, it is believed that ETI acts as a reversible inhibitor of enzymes, such as protein kinases, by binding to their active sites and preventing them from functioning. Additionally, ETI has been shown to interact with DNA, suggesting that it may also act as a DNA-binding agent.

Biochemical And Physiological Effects

The biochemical and physiological effects of ETI are not fully understood. However, it has been shown to interact with proteins and DNA, suggesting that it may have an effect on the structure and function of these molecules. Additionally, ETI has been shown to modulate the activity of enzymes, such as protein kinases, suggesting that it may have an effect on the regulation of gene expression.

Advantages And Limitations For Lab Experiments

One of the main advantages of using ETI in laboratory experiments is its ability to be synthesized in high yields and with relative ease. Additionally, its ability to interact with proteins and DNA makes it a useful tool for studying the structure and function of these molecules. However, due to its reversible inhibitory activity, ETI may not be suitable for all experiments.

Future Directions

There are a number of potential future directions for ETI research. One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential as a drug or therapeutic agent. Additionally, further research could be conducted to explore its potential applications in other areas, such as imaging and diagnostics. Finally, research could be conducted to explore the potential of ETI as a fluorescent probe for the detection of reactive oxygen species.

properties

IUPAC Name

ethyl 2-amino-6-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c1-2-16-8(15)5-3-6(9(10,11)12)14-7(13)4-5/h3-4H,2H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTRYTHXRWYCHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-6-(trifluoromethyl)isonicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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